molecular formula C22H24ClN3O4 B12503131 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12503131
M. Wt: 429.9 g/mol
InChI Key: CMSOXDPKUVXIJD-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its complex molecular structure, which includes a piperazine ring, a chloro-substituted phenyl group, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is acetylated using acetic anhydride under acidic conditions to form 4-acetylpiperazine.

    Coupling with Benzoic Acid Derivative: The acetylated piperazine is then coupled with a benzoic acid derivative, which has been previously functionalized with a chloro-substituted phenyl group. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate

Uniqueness

This compound is unique due to the specific combination of functional groups and the presence of both a piperazine ring and a chloro-substituted phenyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C22H24ClN3O4/c1-14-4-5-16(12-18(14)23)21(28)24-19-13-17(22(29)30-3)6-7-20(19)26-10-8-25(9-11-26)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,24,28)

InChI Key

CMSOXDPKUVXIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)Cl

Origin of Product

United States

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